(Rac)-IBT6A

Pharmaceutical impurity profiling Chiral chromatography Ibrutinib quality control

Procure (Rac)-IBT6A as the definitive reference standard for identifying and quantifying the N-desacryloyl impurity (Ibrutinib Impurity 42) in ibrutinib drug substance and finished product. Unlike the single (R)-enantiomer or ibrutinib API, the 1:1 racemic mixture provides both (R)- and (S)-enantiomer peaks in a single reversed-phase HPLC injection—critical for accurate retention time alignment and peak identity confirmation per ICH Q3A/Q3B. Batch-certified material with full COA (HPLC, NMR, MS) supports ANDA regulatory submissions. Also employed as a cost-effective intermediate for ibrutinib-derived dimers and activity-based probes, and as a structural comparator in BTK inhibitor screening panels.

Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
CAS No. 1022150-12-4
Cat. No. B560023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-IBT6A
CAS1022150-12-4
Synonyms3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC22H22N6O
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1
InChIKeyGPSQYTDPBDNDGI-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-IBT6A (CAS 1022150-12-4) for Ibrutinib Impurity Profiling and BTK Probe Synthesis


(Rac)-IBT6A (CAS 1022150-12-4), also known as BTK inhibitor 1 (racemate) or Ibrutinib N-desacryloyl impurity, is a pyrazolo[3,4-d]pyrimidine derivative with molecular formula C22H22N6O and molecular weight 386.45 g/mol [1]. It is the racemic mixture of IBT6A, comprising both (R)- and (S)-enantiomers of 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . This compound is classified as a process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and serves as a key reference standard in pharmaceutical quality control and a synthetic intermediate for ibrutinib-based activity probes .

Why (Rac)-IBT6A Cannot Be Substituted with Ibrutinib or Single Enantiomers in Analytical Workflows


Substitution of (Rac)-IBT6A with ibrutinib or the single (R)-enantiomer IBT6A in analytical and synthetic applications is scientifically invalid due to fundamental differences in stereochemical composition, functional role, and regulatory context. (Rac)-IBT6A is a 1:1 racemic mixture of (R)- and (S)-enantiomers, whereas the pharmacologically active API ibrutinib is exclusively the (R)-enantiomer bearing an acrylamide warhead that confers irreversible covalent BTK inhibition (IC50 = 0.5 nM) [1]. The single (R)-enantiomer IBT6A (CAS 1022150-12-4) is the direct precursor to ibrutinib and the authentic process impurity reference, while the racemate provides a distinct chromatographic profile essential for comprehensive impurity method validation [2]. Using the wrong form—whether substituting ibrutinib for impurity analysis or the single enantiomer for racemate—compromises HPLC retention time alignment, peak identity confirmation, and regulatory compliance in ANDA submissions [3].

Quantitative Comparative Evidence for (Rac)-IBT6A Against Closest Analogs


Stereochemical Composition: Racemate vs. Single (R)-Enantiomer IBT6A

(Rac)-IBT6A is an equimolar (1:1) racemic mixture of (R)- and (S)-enantiomers, whereas the comparator IBT6A (CAS 1022150-12-4) is exclusively the (R)-enantiomer [1]. This stereochemical distinction directly impacts chromatographic behavior and regulatory impurity classification. In reversed-phase HPLC method development for ibrutinib, the racemate and single enantiomer exhibit distinct retention characteristics that must be independently validated [2].

Pharmaceutical impurity profiling Chiral chromatography Ibrutinib quality control

Functional Role: Impurity/Reference Standard vs. Active Pharmaceutical Ingredient

(Rac)-IBT6A is classified and procured as an ibrutinib impurity reference standard (Ibrutinib Impurity 42 / N-desacryloyl impurity), whereas the comparator ibrutinib (PCI-32765) is the active pharmaceutical ingredient with an acrylamide warhead conferring irreversible BTK inhibition (IC50 = 0.5 nM) [1]. (Rac)-IBT6A lacks the acrylamide moiety and is not a BTK inhibitor; its primary utility is analytical rather than pharmacological [2].

Reference standard procurement Analytical method validation Ibrutinib impurity profiling

Solubility Profile: (Rac)-IBT6A vs. Ibrutinib Free Base

The solubility of (Rac)-IBT6A in DMSO is 77 mg/mL (199.24 mM), which is higher than reported values for ibrutinib free base, which typically requires sonication or warming for complete dissolution at comparable concentrations . (Rac)-IBT6A is insoluble in water and shows moderate solubility in ethanol (19 mg/mL, 49.16 mM) . This solubility difference reflects the absence of the polar acrylamide group in (Rac)-IBT6A.

Pre-formulation solubility In vitro assay preparation DMSO stock solution

Purity Specifications: Vendor-Batch HPLC Purity vs. Class Baseline

Commercially available (Rac)-IBT6A from major vendors is supplied with batch-specific purity certification by HPLC. For example, Selleck Batch E238201 reports 98.70% purity by HPLC , MedChem Express reports 98.18% purity [1], and Bidepharm reports 98% purity with available NMR, HPLC, and GC reports . This level of batch-specific documentation is typical for pharmaceutical impurity reference standards and exceeds the purity specifications generally required for screening compounds.

Reference standard purity HPLC-UV quantification Pharmaceutical impurity standard

Validated Application Scenarios for (Rac)-IBT6A Procurement


Ibrutinib Pharmaceutical Quality Control and Impurity Method Validation

Use (Rac)-IBT6A as a reference standard for identifying and quantifying the N-desacryloyl impurity (Ibrutinib Impurity 42) in ibrutinib drug substance and finished product. The racemic nature ensures accurate representation of the impurity profile in reversed-phase HPLC methods validated per ICH Q3A/Q3B guidelines [1]. Procurement of batch-certified material with full COA documentation supports ANDA regulatory submissions [2].

Synthesis of Ibrutinib-Based Activity-Based Probes (ABPs) and Dimers

Employ (Rac)-IBT6A as a key synthetic intermediate for preparing ibrutinib dimers and activity-based probes. The compound has been utilized as 'Compound 14' in the synthesis of ibrutinib and ibrutinib-based bioorthogonal probes for BTK target engagement studies [1]. Its racemic nature provides a cost-effective alternative to the single (R)-enantiomer for exploratory probe synthesis where stereochemical purity is not critical [2].

BTK Inhibitor Research and Kinase Selectivity Profiling Reference

Utilize (Rac)-IBT6A as a reference compound in BTK inhibitor screening panels and kinase selectivity assays. While lacking intrinsic BTK inhibitory activity, it serves as a structural comparator for evaluating the contribution of the acrylamide warhead to irreversible inhibition and for assessing off-target binding of pyrazolopyrimidine scaffolds [1]. Its solubility profile (77 mg/mL in DMSO) facilitates high-concentration stock preparation for in vitro assays [2].

Analytical Method Development for Chiral Separation

Use (Rac)-IBT6A as a racemic reference standard for developing and validating chiral HPLC methods capable of separating (R)- and (S)-enantiomers of the ibrutinib N-desacryloyl impurity. The racemate provides both enantiomeric peaks in a single injection, enabling method optimization for resolution, retention time reproducibility, and limit of quantification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-IBT6A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.